![molecular formula C17H17N3O4 B4016890 N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Description
Synthesis Analysis
The synthesis of N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide and related compounds involves multiple steps, including the use of chiral amino acids for introducing alkyl and aryl substituents. Studies have explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, highlighting the significance of the structural components for biological activity (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallography and molecular docking studies. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits a crystal structure with intermolecular hydrogen bonds, indicating the potential for significant biological interactions (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-substituted acetamide derivatives, including their synthesis and evaluation against various biological targets, have been reported. These reactions often involve the use of benzenesulfonyl chloride and aminopiperidine, leading to compounds with potential biological activities (Khalid et al., 2014).
Physical Properties Analysis
The physical properties, such as crystal structure and dihedral angles, of related compounds have been studied to understand their conformational behavior. The crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, for instance, shows specific orientations between the amide plane and attached rings, which could influence its biological interactions (Umezono & Okuno, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities of N-substituted acetamide derivatives, have been explored through synthesis and antimicrobial evaluations. These studies contribute to understanding the compound's potential as a therapeutic agent by evaluating its structure-activity relationships (Altalbawy, 2013).
properties
IUPAC Name |
N-[4-[3-(furan-2-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(21)19-12-4-6-13(7-5-12)20-16(22)9-15(17(20)23)18-10-14-3-2-8-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOOSUAPDPPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(furan-2-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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